molecular formula C27H26O7 B11928570 [8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate

[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate

Cat. No.: B11928570
M. Wt: 462.5 g/mol
InChI Key: QDTMSPUGALRFKA-UHFFFAOYSA-N
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Description

[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple hydroxyl and methoxy groups, which contribute to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate typically involves multi-step organic reactions. The process begins with the preparation of the core naphthochromene structure, followed by the introduction of hydroxyl and methoxy groups through selective functionalization reactions. Common reagents used in these steps include methanol, acetic anhydride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a versatile tool for investigating biochemical processes.

Medicine

Potential medical applications include the development of new drugs or therapeutic agents. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, and other advanced materials. Its reactivity and functional diversity make it valuable for creating high-performance products.

Mechanism of Action

The mechanism of action of [8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate: shares similarities with other naphthochromene derivatives, such as:

Uniqueness

The unique combination of hydroxyl and methoxy groups in this compound distinguishes it from other similar compounds. These functional groups enhance its reactivity and potential biological activity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C27H26O7

Molecular Weight

462.5 g/mol

IUPAC Name

[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate

InChI

InChI=1S/C27H26O7/c1-14(28)34-27-20(16-5-9-21(30)22(11-16)31-2)13-33-24-12-23(32-3)25-18-8-6-17(29)10-15(18)4-7-19(25)26(24)27/h5-6,8-12,20,27,29-30H,4,7,13H2,1-3H3

InChI Key

QDTMSPUGALRFKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(COC2=CC(=C3C(=C12)CCC4=C3C=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

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